molecular formula C11H10O3 B13203934 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde

Katalognummer: B13203934
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: WWKXCEVHLMFRBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . It is a member of the benzodioxole family, which is known for its diverse biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of a benzodioxole derivative. One common method includes the use of a formylation mixture and dry dichloromethane (CH2Cl2) in the presence of tin(IV) chloride (SnCl4) as a catalyst. The reaction is carried out at low temperatures, around -10°C, and then allowed to proceed at 0°C for an hour .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Introduction of different functional groups at specific positions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, benzodioxole derivatives are known to inhibit enzymes like tyrosinase and EGFR, induce apoptosis, and bind to DNA . These interactions contribute to their biological activities, such as antitumor and antiparasitic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Cyclopropyl-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H10O3

Molekulargewicht

190.19 g/mol

IUPAC-Name

6-cyclopropyl-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C11H10O3/c12-5-8-3-10-11(14-6-13-10)4-9(8)7-1-2-7/h3-5,7H,1-2,6H2

InChI-Schlüssel

WWKXCEVHLMFRBH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC3=C(C=C2C=O)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.